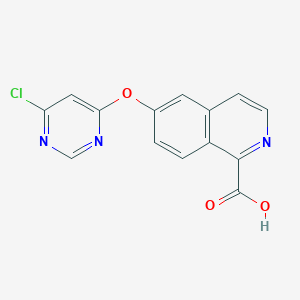
6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid
描述
6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a chlorine atom and an isoquinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 6-chloro-4-hydroxypyrimidine with isoquinoline-1-carboxylic acid under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki cross-coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学研究应用
6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: Used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: Investigated for its properties as a building block in the synthesis of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid
- 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-carbamic acid
Uniqueness
6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid is unique due to its specific structural features, such as the combination of a pyrimidine ring with an isoquinoline ring. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C14H8ClN3O3 |
|---|---|
分子量 |
301.68 g/mol |
IUPAC 名称 |
6-(6-chloropyrimidin-4-yl)oxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-6-12(18-7-17-11)21-9-1-2-10-8(5-9)3-4-16-13(10)14(19)20/h1-7H,(H,19,20) |
InChI 键 |
SUQPIIHHNWEPSP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C=C1OC3=CC(=NC=N3)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
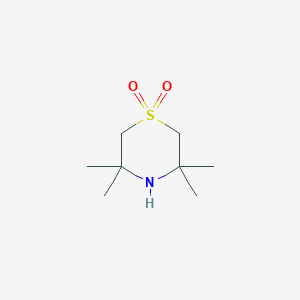
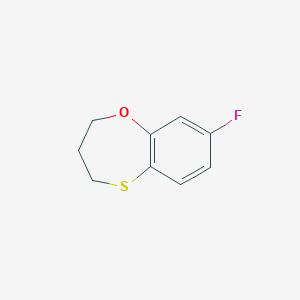
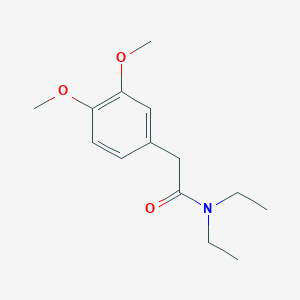
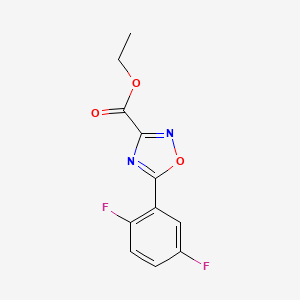
![2-(1-Bromoethyl)benzo[b]thiophene](/img/structure/B8405971.png)
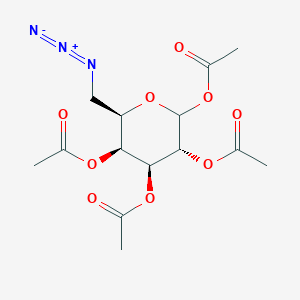
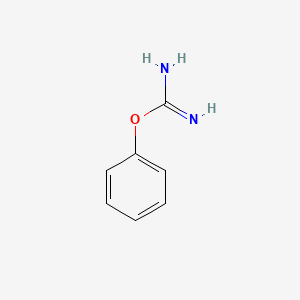
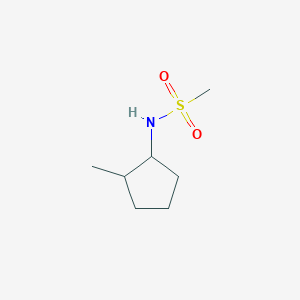
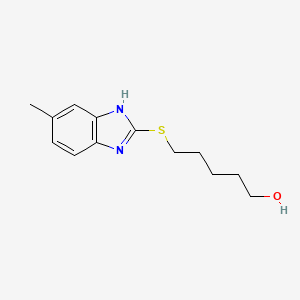
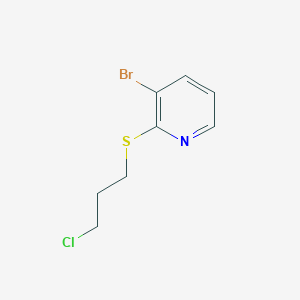
![2-[6-(Dimethylamino)pyridin-3-yl]-1,3-benzoxazol-5-ol](/img/structure/B8406010.png)
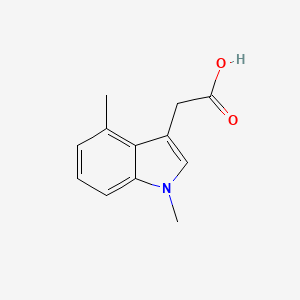
![4-[2-(3,4-Dihydro-2H-pyran-2-yl)ethenyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B8406037.png)
![N-[5-(2-Chlorophenyl)-2H-pyrazol-3-yl]-acetamidine](/img/structure/B8406041.png)
